molecular formula C19H16FN3O3S B2509764 N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 921542-68-9

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2509764
CAS No.: 921542-68-9
M. Wt: 385.41
InChI Key: AYQKTPCDRSEZKI-UHFFFAOYSA-N
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Description

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of anticancer drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors such as β-keto esters and thiourea . The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an amine . The final step involves the coupling of the thiazole derivative with 4-methoxybenzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation. The thiazole ring and fluorophenyl group play crucial roles in binding to the active sites of these targets, thereby disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its fluorophenyl group enhances its binding affinity to molecular targets, while the methoxybenzamide moiety contributes to its overall stability and solubility .

Properties

IUPAC Name

N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-26-14-8-6-12(7-9-14)18(25)23-19-21-13(11-27-19)10-17(24)22-16-5-3-2-4-15(16)20/h2-9,11H,10H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQKTPCDRSEZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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